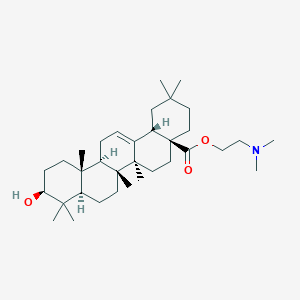

2-Dimethylaminoethyl oleanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Dimethylaminoethyl oleanolate is a chemical compound with the molecular formula C34H57NO3 It is derived from oleanolic acid, a naturally occurring triterpenoid found in various plants

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl oleanolate typically involves the esterification of oleanolic acid with 2-dimethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Dimethylaminoethyl oleanolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

The anticancer potential of oleanolic acid derivatives has been extensively studied. Research indicates that compounds derived from oleanolic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, 2-dimethylaminoethyl oleanolate has shown promising results in inhibiting the proliferation of liver cancer cell lines (HepG2, Hep3B) and other cancers like colon cancer .

Table 1: Cytotoxicity of Oleanolic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HepG2 | <10 | High |

| Oleanolic Acid | HepG2 | 15 | Moderate |

Antioxidant Properties

The antioxidant activity of this compound has been assessed using the DPPH assay, revealing its superior ability to scavenge free radicals compared to its parent compound, oleanolic acid. This property is crucial for developing nutraceuticals aimed at preventing oxidative stress-related diseases .

Study on Cytotoxicity and Antioxidant Activity

A recent study synthesized several derivatives of oleanolic acid, including this compound, and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. The results indicated that most derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, highlighting their potential as anticancer agents .

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of oleanolic acid and its derivatives. Studies utilizing in vitro models have shown that these compounds can protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2-Dimethylaminoethyl oleanolate involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Dimethylaminoethyl methacrylate: Another compound with a dimethylaminoethyl group, used in polymer chemistry.

Oleanolic acid: The parent compound of 2-Dimethylaminoethyl oleanolate, known for its medicinal properties.

2-Dimethylaminoethanol: A related compound used in various industrial applications.

Uniqueness

This compound is unique due to its combination of the oleanolic acid backbone with a dimethylaminoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

2-Dimethylaminoethyl oleanolate (DMEO) is a synthetic derivative of oleanolic acid, a triterpenoid known for its wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the biological activity of DMEO, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Molecular Formula : C34H57NO3

IUPAC Name : 2-(dimethylamino)ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

The synthesis of DMEO typically involves the esterification of oleanolic acid with 2-dimethylaminoethanol using a catalyst such as sulfuric acid. The reaction is performed under reflux conditions to ensure high yield and purity .

Anticancer Properties

Research indicates that DMEO exhibits significant cytostatic activity against various cancer cell lines. A study demonstrated that DMEO has an IC50 value often below 10 µM across multiple tumor types including breast cancer (MCF-7), lung cancer (A-549), and liver cancer (Hep-G2) . The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Table 1: IC50 Values of DMEO Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| A-549 | <10 |

| Hep-G2 | <10 |

| HeLa | <10 |

| KB | <10 |

Anti-inflammatory Effects

DMEO also demonstrates anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes. It inhibits the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .

The biological activity of DMEO is attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : DMEO may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK that are pivotal in inflammatory responses and tumor growth.

- Antioxidant Activity : DMEO exhibits antioxidant properties through its ability to scavenge free radicals and reduce oxidative stress .

Comparative Studies

DMEO is often compared to other compounds derived from oleanolic acid. For instance:

- Oleanolic Acid : While both compounds share similar structures and some biological activities, DMEO shows enhanced potency in anticancer assays.

- Dimethylaminoethyl Methacrylate : Another dimethylamino compound used in polymer chemistry but lacks the extensive biological activities observed in DMEO.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Oleanolic Acid | Moderate | Low | Moderate |

| Dimethylaminoethyl Methacrylate | Low | None | None |

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of DMEO on various cancer cell lines using the MTT assay, it was found that DMEO significantly reduced cell viability at concentrations below 10 µM across multiple lines .

- Inflammation Model : In vivo studies using animal models showed that DMEO effectively reduced inflammation markers in models of arthritis and colitis .

Propriétés

IUPAC Name |

2-(dimethylamino)ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57NO3/c1-29(2)16-18-34(28(37)38-21-20-35(8)9)19-17-32(6)23(24(34)22-29)10-11-26-31(5)14-13-27(36)30(3,4)25(31)12-15-33(26,32)7/h10,24-27,36H,11-22H2,1-9H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDDMAFRRWGRHA-AVVVTVBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCN(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCN(C)C)C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.